molecular formula C12H11N3OS B14090814 6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol

6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B14090814
M. Wt: 245.30 g/mol
InChI Key: GMVKQBZXEOOHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a phenyl group, a prop-2-en-1-ylsulfanyl group, and a triazin-5-ol core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a phenyl-substituted triazine with a prop-2-en-1-ylsulfanyl reagent. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an organic solvent like dichloromethane or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often involve the use of automated reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The phenyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol can be compared with other similar compounds, such as:

    6-Phenyl-3-(prop-2-en-1-yl)-1,2,4-triazin-5-ol: This compound lacks the sulfanyl group, which may result in different chemical and biological properties.

    6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-one: The presence of a carbonyl group instead of a hydroxyl group can significantly alter the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

6-phenyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H11N3OS/c1-2-8-17-12-13-11(16)10(14-15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15,16)

InChI Key

GMVKQBZXEOOHJJ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.